molecular formula C24H27N3O4 B2978843 3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-88-6

3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2978843
CAS No.: 1021251-88-6
M. Wt: 421.497
InChI Key: PYFIGAVZRXKEMS-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-methylbenzyl chloride, phenoxypropanoic acid, and triazaspirodecane derivatives. The reaction conditions usually require the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. The reaction steps may include nucleophilic substitution, spirocyclization, and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or spirocyclic positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, lithium aluminum hydride

    Bases: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both phenyl and phenoxypropanoyl groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-8-10-19(11-9-17)16-27-22(29)24(25-23(27)30)12-14-26(15-13-24)21(28)18(2)31-20-6-4-3-5-7-20/h3-11,18H,12-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIGAVZRXKEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C(C)OC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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